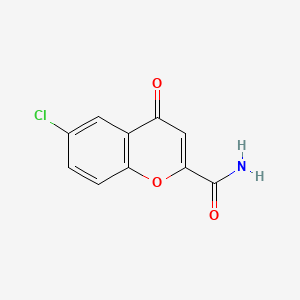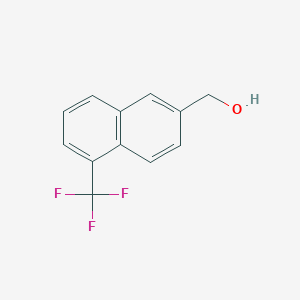
2-Bromoquinazolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family It is characterized by a bromine atom at the second position and a hydroxyl group at the sixth position on the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazolin-6-ol typically involves the bromination of quinazolin-6-ol. One common method is the reaction of quinazolin-6-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Bromoquinazolin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinazolin-6-one derivatives.
Reduction Reactions: The compound can be reduced to form 2-aminoquinazolin-6-ol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazolin-6-one derivatives.
- Reduction reactions result in 2-aminoquinazolin-6-ol.
科学的研究の応用
2-Bromoquinazolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Bromoquinazolin-6-ol largely depends on its interaction with biological targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
類似化合物との比較
Quinazolin-6-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloroquinazolin-6-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2-Aminoquinazolin-6-ol: Contains an amino group instead of bromine, resulting in different chemical properties and applications.
Uniqueness: 2-Bromoquinazolin-6-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various biologically active compounds.
特性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
2-bromoquinazolin-6-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H |
InChIキー |
WJNTVPYCTHYALZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=NC=C2C=C1O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




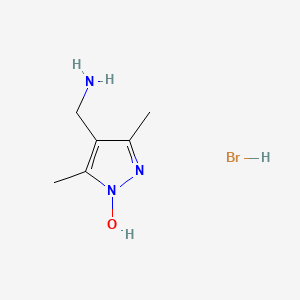
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)


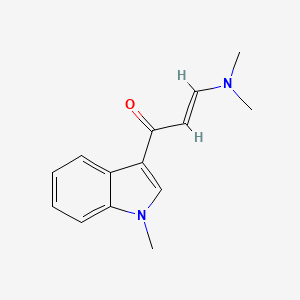


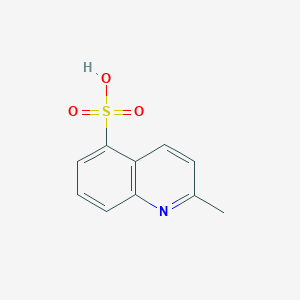
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
